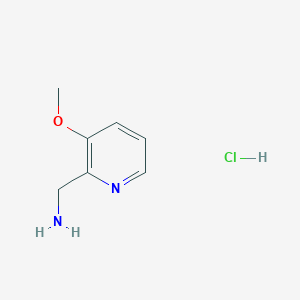

(3-Methoxypyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-methoxypyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVZSYFGGXRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Methoxypyridin-2-yl)methanamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (3-Methoxypyridin-2-yl)methanamine hydrochloride

This guide provides a comprehensive overview of the core physical properties of this compound (CAS Number: 1588441-00-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven methodologies for in-house characterization.

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. The presence of a primary amine, a pyridine ring, and a methoxy group offers multiple points for chemical modification, making it a versatile intermediate. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base.

Understanding the fundamental physical properties of this compound is a critical first step in its application, influencing everything from reaction setup and purification to formulation and bioavailability studies. This guide outlines these properties and provides standardized protocols for their determination.

Molecular Structure and Key Features

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a methanamine group and at the 3-position with a methoxy group. The aminomethyl group is protonated in the hydrochloride salt form.

A Technical Guide to (3-Methoxypyridin-2-yl)methanamine Hydrochloride: Synthesis, Applications, and Handling for Advanced Research

This document provides an in-depth technical overview of (3-Methoxypyridin-2-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical data on its chemical identity, synthesis, applications, and safe handling protocols, grounding all claims in authoritative sources.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative valued for its role as a versatile scaffold in the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various experimental and developmental settings.

The definitive Chemical Abstracts Service (CAS) number for the hydrochloride salt is 1588441-00-2 .[1][2][3] It is crucial to distinguish this from the free base, (3-Methoxypyridin-2-yl)methanamine, which has a CAS number of 595560-87-5.[4]

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| Compound Name | This compound | [1][5] |

| CAS Number | 1588441-00-2 | [1][2] |

| Molecular Formula | C₇H₁₁ClN₂O | [1][2] |

| Molecular Weight | 174.63 g/mol | [1][2] |

| MDL Number | MFCD27923105 | [1][2] |

| PubChem CID | 71748350 | [1] |

| Melting Point | 232 °C (decomposition) | [1] |

| Free Base CAS | 595560-87-5 | [4] |

| Free Base Formula | C₇H₁₀N₂O | [4][6] |

| Free Base Mol. Wt. | 138.17 g/mol | [4] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process starting from readily available pyridine precursors. A common and logical synthetic strategy involves the reduction of a nitrile intermediate, which provides a reliable pathway to the desired primary amine.

Proposed Synthetic Workflow

A highly plausible route begins with 3-Methoxypyridine-2-carbonitrile. This precursor is strategically chosen because the nitrile group at the 2-position is readily converted to the required aminomethyl (-CH₂NH₂) functionality.

Caption: Proposed synthesis of (3-Methoxypyridin-2-yl)methanamine HCl.

Step-by-Step Protocol and Mechanistic Discussion

-

Step 1: Reduction of 3-Methoxypyridine-2-carbonitrile.

-

Protocol: The starting nitrile is dissolved in a suitable solvent like ethanol or tetrahydrofuran (THF). A reducing agent is then introduced. For catalytic hydrogenation, Raney Nickel is added, and the mixture is subjected to a hydrogen atmosphere under pressure. Alternatively, a chemical reductant like Lithium Aluminum Hydride (LiAlH₄) can be used in an anhydrous solvent such as THF, followed by a careful aqueous workup.

-

Causality: The choice of a nitrile precursor is advantageous due to the efficiency and high yield of nitrile reduction reactions. Catalytic hydrogenation is often preferred in industrial settings for its safety and cost-effectiveness, while LiAlH₄ is a powerful and common laboratory-scale reagent for this transformation. The methoxy group is generally stable under these reducing conditions.

-

-

Step 2: Formation of the Hydrochloride Salt.

-

Protocol: The isolated free base amine from Step 1 is dissolved in a non-polar, anhydrous solvent like diethyl ether or 1,4-dioxane. A solution of hydrogen chloride (HCl) in the same solvent is then added dropwise. The hydrochloride salt, being insoluble in the non-polar medium, precipitates out of the solution and can be collected by filtration.

-

Causality: Converting the amine to its hydrochloride salt serves two primary purposes. First, it significantly improves the compound's stability and shelf-life by protecting the reactive primary amine from atmospheric degradation. Second, it enhances water solubility, which is a critical property for compounds intended for biological screening and drug development.

-

Section 3: Applications in Drug Discovery and Development

The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for a wide range of therapeutic targets.[7] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive component for designing potent and selective inhibitors.

This compound serves as a critical building block, providing a methoxy-substituted pyridine core with a reactive aminomethyl handle for further elaboration. This allows for the systematic exploration of structure-activity relationships (SAR).

Caption: Role as a versatile building block in drug discovery.

Key Therapeutic Areas:

-

Oncology (Kinase Inhibitors): The methoxypyridine core is integral to the design of novel PI3K/mTOR dual inhibitors.[8][9] The nitrogen atom of the pyridine ring and the methoxy group can form crucial interactions within the ATP-binding pocket of these kinases.[7] Derivatives have also been developed as potent and selective Janus Kinase 1 (JAK1) inhibitors[10] and have been explored in series targeting the oncogenic bRAF kinase.[11]

-

Anti-Infective Agents: The related pyridinemethanamine scaffold has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, which are potent inhibitors of mycobacterial ATP synthase, showing promise for the treatment of Mycobacterium tuberculosis.[12]

The ability to modify the aminomethyl group allows for the attachment of various side chains and pharmacophores, enabling chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.

Section 4: Quality Control and Spectroscopic Characterization

Ensuring the purity and structural integrity of this compound is paramount. Standard analytical techniques are used for its characterization. Researchers seeking detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), can often obtain this information directly from chemical suppliers.[2]

-

¹H NMR: Would confirm the presence of protons on the pyridine ring, the methoxy group (singlet around 3.8-4.0 ppm), and the methylene group adjacent to the amine (singlet).

-

¹³C NMR: Would show distinct signals for each of the seven carbon atoms in the molecule.

-

Mass Spectrometry: Would confirm the molecular weight of the free base cation (m/z ≈ 139.08).[6]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The information below is a synthesis of best practices derived from safety data sheets (SDS) for this and structurally related compounds.[13][14][15][16]

Table 2: Summary of Safety and Handling Information

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. | [13][14] |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low. | [13][15] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [13][14] |

| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [13] |

| First Aid: Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [13][15] |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [13] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [13] |

| Fire-Fighting | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Fire may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride. | [13] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up. | [2][15] |

This compound is classified as potentially harmful if swallowed and may cause skin and serious eye irritation.[16] Adherence to these protocols is essential for ensuring a safe laboratory environment.

References

- 1. americanelements.com [americanelements.com]

- 2. 1588441-00-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. (3-Methoxypyridin-2-yl)methanamine | CymitQuimica [cymitquimica.com]

- 5. This compound [cymitquimica.com]

- 6. PubChemLite - (3-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. angenechemical.com [angenechemical.com]

A Technical Guide to (3-Methoxypyridin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Methoxypyridin-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, established synthesis protocols, safety and handling procedures, and its role in the development of novel therapeutics.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative valued for its utility in organic synthesis, particularly as a scaffold in drug discovery.

Chemical Structure and Molecular Data

The fundamental characteristics of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1588441-00-2 | [1][2][3] |

| Molecular Formula | C₇H₁₁ClN₂O | [1][2][3] |

| Molecular Weight | 174.63 g/mol | [1][2][3] |

| Canonical SMILES | COC1=C(N=CC=C1)CN.Cl | [3] |

| InChI Key | YYZWARUBOQAMQS-UHFFFAOYSA-N | [4] |

| PubChem CID | 71748350 | [1] |

Physicochemical Properties

Understanding the physical properties of a compound is critical for its application in experimental settings.

| Property | Value | Source |

| Appearance | Off-white solid | [5] |

| Melting Point | 232 °C (decomposes) | [1] |

| Solubility | Soluble in water | [5] |

| Odor | Odorless | [5] |

| pH | 5-7 | [5] |

Synthesis and Manufacturing

The synthesis of methoxypyridine derivatives is a cornerstone of many medicinal chemistry programs. While the direct synthesis of the title compound is not detailed in the provided search results, a representative synthesis for a structurally similar compound, (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine, is available and provides a logical framework for a potential synthetic route.[6]

A plausible synthetic pathway would likely involve the reduction of a corresponding nitrile or the amination of a halomethylpyridine derivative. For instance, a common method involves the reaction of a chloromethylpyridine hydrochloride with ammonia in methanol under pressure and heat.[6]

Example Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of aminomethylpyridines, a class of compounds to which (3-Methoxypyridin-2-yl)methanamine belongs.

Caption: Generalized workflow for aminomethylpyridine synthesis.

Quality Control and Analysis

To ensure the purity and identity of the synthesized compound, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while spectroscopic methods confirm the structure.

Typical analytical methods include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment of the molecule.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity.

-

HPLC (High-Performance Liquid Chromatography): To assess the purity of the final compound.[3][6]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a prevalent motif in a vast number of biologically active compounds and approved drugs.[7][8] The unique arrangement of the methoxy and aminomethyl groups on the pyridine ring of this compound makes it a versatile building block for creating libraries of compounds for drug discovery programs.[7]

Role as a Synthetic Intermediate

This compound serves as a valuable starting material, allowing for a variety of chemical modifications. The primary amine can be readily derivatized, for example, through amide bond formation, to explore structure-activity relationships (SAR) in a lead optimization campaign.

The pyridine core itself, with its specific substitution pattern, can influence:

-

Pharmacological activity: By interacting with biological targets.

-

Selectivity: By providing specific binding interactions.

-

Pharmacokinetic properties: Such as metabolic stability and solubility.[8]

Therapeutic Areas of Interest

While specific drugs containing this exact fragment are not publicly highlighted, related methoxypyridine structures are integral to compounds investigated for a range of diseases, including:

-

Oncology: As inhibitors of kinases such as PI3K/mTOR and Janus Kinase 1 (JAK1).[9][10]

-

Inflammatory Diseases: Due to the role of kinases in inflammatory signaling pathways.[7]

-

Infectious Diseases: As demonstrated by research into novel anti-mycobacterial agents.[11]

The strategic design of molecules incorporating the methoxypyridine scaffold can lead to potent and selective inhibitors of various enzyme families.

Illustrative Biological Pathway Involvement

The following diagram depicts a simplified signaling pathway where a hypothetical drug, derived from a methoxypyridine scaffold, could act as a kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification

According to safety data sheets, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The signal word is "Warning".[2][3]

Recommended Handling Procedures

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[2]

-

Use only outdoors or in a well-ventilated area.[2]

Handling Practices:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Wash skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

Storage Conditions

-

Store in a well-ventilated place and keep the container tightly closed.[2]

-

Store locked up.[2]

-

For long-term storage, keep in a cool, dry place.[2]

Conclusion

This compound is a chemical intermediate with significant value for the scientific research community, particularly those in the field of drug discovery. Its defined physicochemical properties, established synthetic paradigms for related structures, and the versatile reactivity of its functional groups make it an important tool for the synthesis of novel compounds with therapeutic potential. Adherence to appropriate safety and handling protocols is essential for its use in a laboratory setting.

References

- 1. americanelements.com [americanelements.com]

- 2. aksci.com [aksci.com]

- 3. 1588441-00-2|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - (3-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Whitepaper: A Multi-Technique Strategy for the Unambiguous Structure Elucidation of (3-Methoxypyridin-2-yl)methanamine Hydrochloride

An in-depth technical guide by a Senior Application Scientist on the structure elucidation of (3-Methoxypyridin-2-yl)methanamine hydrochloride, designed for researchers and drug development professionals.

Executive Summary

In pharmaceutical development, the absolute structural confirmation of an active pharmaceutical ingredient (API) is a non-negotiable prerequisite for further study. This guide presents a comprehensive, logic-driven workflow for the structural elucidation of this compound. We move beyond a simple checklist of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of chromatographic, spectroscopic, and spectrometric methods builds a self-validating and irrefutable structural proof. This document provides researchers, analytical chemists, and drug development professionals with field-proven protocols and the strategic insight required to ensure the identity, purity, and integrity of their small molecule candidates.

Introduction: The Imperative of Structural Integrity

The molecule (3-Methoxypyridin-2-yl)methanamine, as its hydrochloride salt, is a substituted pyridine derivative. Such structures are common scaffolds in medicinal chemistry. However, the potential for isomeric impurities—arising from alternative substitution patterns on the pyridine ring—necessitates a rigorous and orthogonal analytical strategy. An error in structural assignment at an early stage can have catastrophic consequences for a development program, invalidating all subsequent biological, toxicological, and formulation data.

The core principle of modern structure elucidation is the convergence of evidence.[1][2] No single technique is sufficient. Instead, we build a case for the structure by integrating data from multiple independent methods.[1][3] Mass spectrometry provides the molecular formula, NMR spectroscopy maps the atomic connectivity, infrared spectroscopy identifies functional groups, and elemental analysis confirms the elemental composition.[1][2] For absolute proof, single-crystal X-ray crystallography provides a definitive three-dimensional picture of the molecule.[4][5] This guide will detail the practical application and interpretation of these techniques in a logical, phased approach.

The Elucidation Workflow: A Phased and Logical Progression

A robust elucidation strategy is not a random collection of experiments but a systematic process where the results of one phase inform the next. The workflow below outlines a best-practice approach, ensuring that foundational data is secured before more complex analyses are undertaken.

Figure 1: A strategic workflow for structure elucidation.

Phase 1: Foundational Analysis

This initial phase aims to answer two fundamental questions: "Is the sample pure?" and "What is its molecular formula?"

Causality: Before attempting to assemble the structure, we must know the elemental composition. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the confident determination of the molecular formula.[3] This is the cornerstone upon which all subsequent spectroscopic interpretation is built.

Experimental Protocol:

-

Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+), ideal for protonating the basic amine.

-

Sample Preparation: Prepare a ~100 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Analysis: Acquire data in full scan mode over a range of m/z 100-500.

-

Data Processing: Determine the accurate mass of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical mass.

Data Summary Table:

| Parameter | Free Base (C₇H₁₀N₂O) | Expected Ion [M+H]⁺ |

| Theoretical Monoisotopic Mass | 138.0793 g/mol [6] | 139.0866 m/z |

| Elemental Composition | C: 60.85%, H: 7.30%, N: 20.28%, O: 11.58% | - |

Causality: Structural analysis of an impure sample can be misleading. A high-purity sample is essential for obtaining clean, interpretable spectroscopic data. HPLC with UV detection is the standard for purity assessment, and coupling to a mass spectrometer provides mass confirmation of the main peak and any impurities.

Experimental Protocol:

-

System: HPLC or UPLC system with UV and single quadrupole MS detectors.

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection (UV): 254 nm and 270 nm.

-

Detection (MS): ESI+ scan for m/z 139.1 ± 1.

Phase 2: Spectroscopic Structure Mapping

With the molecular formula confirmed, we now map the atomic framework using spectroscopic techniques.

Causality: NMR is the most powerful technique for elucidating the structure of organic compounds in solution.[7][8] A suite of 1D and 2D experiments allows us to identify the individual pieces of the molecule (¹H and ¹³C signals) and then see how they are connected. For pyridine derivatives, the chemical shifts are highly informative about the substitution pattern.[9][10]

Experimental Protocol:

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.6 mL of DMSO-d₆. The use of DMSO-d₆ allows for the observation of exchangeable N-H protons.

-

Experiments:

-

¹H NMR: Standard 1D proton experiment.

-

¹³C{¹H} NMR: Standard 1D carbon experiment with proton decoupling.

-

2D COSY: To identify ¹H-¹H spin-spin coupling networks (i.e., adjacent protons).

-

2D HSQC: To identify direct one-bond ¹H-¹³C correlations.

-

2D HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting molecular fragments.

-

Predicted NMR Data & Interpretation:

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton) |

| Pyridine H-4 | ~7.8 (dd) | ~138 | C2, C5, C6 |

| Pyridine H-5 | ~7.4 (d) | ~122 | C3, C4 |

| Pyridine H-6 | ~8.2 (d) | ~145 | C2, C4, C5 |

| CH₂ (amine) | ~4.2 (s) | ~40 | C2, C3 |

| OCH₃ (methoxy) | ~3.9 (s) | ~56 | C3 |

| NH₃⁺ | ~8.5 (broad s) | - | - |

| Pyridine C2 | - | ~150 | - |

| Pyridine C3 | - | ~155 | - |

The crucial HMBC correlations are from the CH₂ protons to C2 and C3, and from the OCH₃ protons to C3. This pattern unambiguously confirms the 1,2,3-substitution pattern and differentiates it from other possible isomers.

Causality: FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. This serves as a rapid and effective cross-check of the structural features inferred from NMR and MS.

Experimental Protocol:

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

-

Analysis: Acquire spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3200 - 2800 cm⁻¹ | N-H stretch | Primary amine hydrochloride (R-NH₃⁺) |

| 3080 - 3010 cm⁻¹ | C-H stretch | Aromatic (Pyridine ring) |

| 2980 - 2850 cm⁻¹ | C-H stretch | Aliphatic (CH₂, OCH₃) |

| ~1600, ~1470 cm⁻¹ | C=C, C=N stretch | Aromatic ring |

| ~1250 cm⁻¹ | C-O stretch | Aryl ether |

Phase 3: Definitive Confirmation

This final phase provides absolute, quantitative verification of the proposed structure.

Causality: While HRMS provides a highly confident molecular formula based on a mass-to-charge ratio, elemental analysis provides an orthogonal confirmation by directly measuring the mass percentage of C, H, and N in the bulk sample.[11][12][13] The results must align with the theoretical values for the proposed formula of the hydrochloride salt.

Experimental Protocol:

-

Instrumentation: CHN Combustion Analyzer.

-

Analysis: A precisely weighed sample (~2 mg) is combusted at high temperature. The resulting CO₂, H₂O, and N₂ gases are quantified.

Data Summary Table:

| Element | Theoretical % for C₇H₁₁ClN₂O |

| Carbon | 48.15% |

| Hydrogen | 6.35% |

| Nitrogen | 16.04% |

| Acceptable deviation from theoretical values is typically ≤0.4%. |

Causality: This is the unequivocal gold standard for structure determination.[4][5] It provides a 3D model of the molecule as it exists in the solid state, confirming not only the atomic connectivity but also bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are required. Common methods include:

-

Slow Evaporation: Dissolve the salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol) and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a vial inside a larger jar containing a less polar "anti-solvent" (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[14]

-

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution & Refinement: The diffraction data is computationally processed to generate an electron density map, from which the atomic positions are determined and refined.

Conclusion: The Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. HRMS provides the elemental building blocks. A comprehensive set of 1D and 2D NMR experiments assembles those blocks into a definitive connectivity map. FTIR and elemental analysis provide robust confirmation of the functional groups and bulk composition, respectively. Finally, single-crystal X-ray diffraction can offer the ultimate, unambiguous proof. By following this multi-faceted, self-validating workflow, scientists can ensure the absolute structural integrity of their compounds, providing a solid foundation for successful drug discovery and development.

References

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excillum.com [excillum.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - (3-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. jchps.com [jchps.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 13. Elemental analysis - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Characteristics of (3-Methoxypyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for this specific hydrochloride salt is not widely published, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to provide a robust, predictive framework for its characterization. This approach allows for the confident identification and structural elucidation of this compound in a research and development setting.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The protonation of the primary amine to form the hydrochloride salt significantly influences the electronic environment and, consequently, the spectral data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted based on the known effects of substituents on the pyridine ring and the impact of amine protonation.[1]

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for this compound in a solvent like DMSO-d₆ are summarized in the table below. The solvent choice is critical, as protic solvents can lead to the exchange of the ammonium protons.[2]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H4 | 7.4 - 7.6 | dd | J = 8.0, 5.0 | The chemical shift is influenced by the electron-withdrawing effect of the protonated aminomethyl group and the electron-donating methoxy group. |

| H5 | 7.2 - 7.4 | m | ||

| H6 | 8.1 - 8.3 | d | J = 5.0 | The proton adjacent to the nitrogen atom is expected to be the most deshielded of the ring protons. |

| CH₂ | 4.0 - 4.3 | s | The protons of the methylene group adjacent to the protonated nitrogen are expected to be deshielded. | |

| OCH₃ | 3.8 - 4.0 | s | The methoxy protons will appear as a sharp singlet. | |

| NH₃⁺ | 8.5 - 9.5 | br s | The ammonium protons are expected to be broad and their chemical shift can be concentration and temperature dependent. |

Causality behind Experimental Choices: The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the exchangeable NH₃⁺ protons. In protic solvents like D₂O, these protons would rapidly exchange with the solvent, leading to their signal disappearance.[1]

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are based on the additive effects of the methoxy and aminomethyl substituents on the pyridine ring, with adjustments for the protonation of the amine.[3][4] The protonation of the amine group leads to a downfield shift of the adjacent carbons.[5]

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | 150 - 155 | The carbon bearing the aminomethyl group will be significantly affected by the protonation state of the amine. |

| C3 | 155 - 160 | The carbon attached to the electron-donating methoxy group will be deshielded. |

| C4 | 115 - 120 | |

| C5 | 120 - 125 | |

| C6 | 145 - 150 | The carbon adjacent to the ring nitrogen is expected at a downfield chemical shift. |

| CH₂ | 40 - 45 | The carbon of the aminomethyl group will experience a downfield shift upon protonation. |

| OCH₃ | 55 - 60 |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, would provide a self-validating dataset, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups present, particularly the ammonium group and the substituted pyridine ring.[6][7]

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3200-2800 | N-H stretch (NH₃⁺) | Strong, Broad | This broad absorption is characteristic of an ammonium salt.[8] |

| 3100-3000 | C-H stretch (aromatic) | Medium | |

| 2950-2850 | C-H stretch (CH₂, OCH₃) | Medium | |

| 1610-1580 | C=C, C=N stretch (pyridine ring) | Medium-Strong | |

| 1550-1480 | N-H bend (NH₃⁺) | Medium | Asymmetric and symmetric bending modes of the ammonium group.[8] |

| 1470-1440 | C-H bend (CH₂) | Medium | |

| 1270-1220 | C-O stretch (aryl ether) | Strong | Asymmetric stretching. |

| 1050-1000 | C-O stretch (aryl ether) | Medium | Symmetric stretching. |

Protocol for Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Acquire the spectrum using an FT-IR spectrometer.

Caption: Experimental workflow for IR analysis.

Mass Spectrometry (MS)

The mass spectrum of this compound, analyzed by a technique like electrospray ionization (ESI), would show the molecular ion of the free base, [M+H]⁺. The fragmentation pattern can be predicted based on the behavior of similar protonated benzylamines.[9][10][11]

Predicted Fragmentation Pathway:

The protonated molecule is expected to undergo fragmentation primarily through the loss of ammonia (NH₃), followed by further fragmentation of the resulting pyridinylmethyl cation.

Caption: Predicted MS fragmentation pathway.

Predicted Mass Spectrum Data:

| m/z | Ion | Notes |

| 139.09 | [C₇H₁₁N₂O]⁺ | Protonated molecular ion ([M+H]⁺ of the free base). |

| 122.06 | [C₇H₈NO]⁺ | Resulting from the loss of ammonia (NH₃). This is a common fragmentation pathway for protonated primary amines.[12] |

| 92.05 | [C₆H₆N]⁺ | Subsequent loss of formaldehyde (CH₂O) from the methoxy group. |

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the assignments.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectral data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, researchers can confidently identify and characterize this molecule. The presented data tables, protocols, and diagrams serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate structural elucidation of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of (3-Methoxypyridin-2-yl)methanamine Hydrochloride

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. Poor solubility can impede absorption, lead to variable bioavailability, and present significant formulation challenges. This technical guide provides a comprehensive framework for characterizing the solubility profile of (3-Methoxypyridin-2-yl)methanamine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry. As specific experimental data for this compound is not widely published, this document, written from the perspective of a senior application scientist, outlines the theoretical principles, robust experimental protocols, and anticipated solubility characteristics based on its chemical structure. We present detailed methodologies for determining both thermodynamic and kinetic solubility, offer a predictive analysis of its behavior in various solvents and across a biopharmaceutically relevant pH range, and discuss the implications of these findings for lead optimization and formulation development.

Introduction and Strategic Importance of Solubility Profiling

This compound is a small molecule featuring a pyridine core, a methoxy substituent, and a primary aminomethyl group, presented as a hydrochloride salt. Such structures are common scaffolds in modern drug discovery. The early and accurate determination of an API's solubility is not merely a data collection exercise; it is a cornerstone of a successful drug development program. It directly informs the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and guides regulatory decisions, including the potential for biowaivers.[1][2]

A compound's solubility profile dictates:

-

Feasibility of in vitro assays: Ensuring true solution behavior for reliable biological screening.

-

Route of administration: Guiding the choice between oral, parenteral, or other delivery methods.

-

Oral bioavailability: Acting as a prerequisite for drug absorption from the gastrointestinal (GI) tract.

-

Formulation strategy: Dictating the need for enabling technologies such as salt formation, particle size reduction, or amorphous solid dispersions.[3][4]

This guide will provide the foundational knowledge and practical steps for a research scientist to thoroughly characterize the solubility of this compound.

Theoretical Framework and Physicochemical Analysis

A predictive understanding of solubility begins with a detailed analysis of the molecule's structure.

2.1. Molecular Structure and Its Influence on Solubility

The solubility of this compound is governed by the interplay of its distinct structural motifs:

-

Pyridine Ring: A polar, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor. Pyridine itself is miscible with water and a broad range of organic solvents, suggesting this core contributes to solubility in both polar and some nonpolar media.[5][6]

-

Primary Amine (-CH₂NH₂): A highly polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. Its basicity is the most critical determinant of the pH-dependent aqueous solubility.

-

Methoxy Group (-OCH₃): A moderately polar, electron-donating group (by resonance) but also electron-withdrawing (by induction).[7] Its presence can influence the electronic properties of the pyridine ring and overall molecular polarity.

-

Hydrochloride Salt: The compound is the salt of a basic amine and a strong acid (HCl). This form is designed to enhance aqueous solubility compared to the free base. In solution, it dissociates into the protonated amine cation (the conjugate acid) and a chloride anion, significantly increasing interaction with polar water molecules.[3]

Caption: Key structural features of the molecule and their influence on its solubility characteristics.

2.2. pKa Estimation and the pH-Solubility Profile

The solubility of an ionizable compound like (3-Methoxypyridin-2-yl)methanamine is lowest in its neutral (free base) form and increases dramatically as the molecule becomes ionized. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[8][9]

For a basic amine, the equation is: pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

Where:

-

pKa is the acid dissociation constant of the conjugate acid (R-NH₃⁺).

-

[R-NH₂] is the concentration of the neutral free base.

-

[R-NH₃⁺] is the concentration of the protonated, ionized form.

To predict the pH-solubility profile, we must first estimate the pKa of the primary amine.

-

The pKa of 2-(aminomethyl)pyridine is approximately 8.79.[12][13] The electron-withdrawing nature of the pyridine ring reduces the basicity of the adjacent amine compared to benzylamine.

-

The methoxy group at the 3-position has competing electronic effects. It exerts a weak electron-withdrawing inductive effect, which would slightly decrease basicity.[7]

Given these factors, a scientifically reasoned estimated pKa for the aminomethyl group of (3-Methoxypyridin-2-yl)methanamine is approximately 8.5 - 9.0 .

This pKa value implies that:

-

At pH values more than 2 units below the pKa (e.g., pH < 6.5), the compound will be >99% in its protonated, highly soluble hydrochloride form.

-

As the pH approaches the pKa, the concentration of the less soluble free base will increase, leading to a sharp decrease in solubility.

-

At pH values above the pKa, the compound will predominantly exist as the free base, and the solubility will be at its minimum, reflecting the intrinsic solubility (S₀) of the neutral form.

Experimental Protocols for Solubility Determination

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound precipitates from a stock solution and is useful for early screening.[14][15] Thermodynamic solubility is the true equilibrium value, which is lower but more relevant for formulation and biopharmaceutical prediction.[16][17]

Caption: General workflow for solubility determination in drug discovery and development.

3.1. Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.

Materials:

-

This compound (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 °C for BCS assessment)

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.22 µm)

-

Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid)

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 37 °C) for a sufficient duration to reach equilibrium. A typical timeframe is 24-48 hours. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.

3.2. Protocol 2: High-Throughput Kinetic Solubility

This method uses a turbidimetric or nephelometric approach to rapidly assess the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[7]

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS at pH 7.4)

-

96-well or 384-well microplates

-

Automated liquid handler

-

Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

-

Plate Preparation: Using an automated liquid handler, dispense the aqueous buffer into the wells of the microplate.

-

Compound Addition: Add small volumes of the 10 mM DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (<2%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.[9]

-

Measurement: Measure the turbidity or light scattering in each well using the plate reader. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal sharply increases above the background is determined as the kinetic solubility.

Anticipated Solubility Profile: A Predictive Analysis

Based on the chemical principles discussed, the following solubility profile for this compound is predicted.

4.1. Predicted Qualitative Solubility in Organic Solvents

The compound's polarity, arising from the pyridine ring, amine, and methoxy group, suggests it will be most soluble in polar protic and polar aprotic solvents. As a hydrochloride salt, its solubility in nonpolar solvents is expected to be very low.

| Solvent | Polarity Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Highly Soluble | Salt form, extensive hydrogen bonding. |

| Methanol (MeOH) | Polar Protic | Soluble | Polarity matches, can solvate the salt. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, slightly less polar. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity, effective at dissolving salts. |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Less polar than DMSO, may be a borderline solvent. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Insoluble | Insufficient polarity to effectively solvate the ionic salt. |

| Dichloromethane (DCM) | Nonpolar | Insoluble | Insufficient polarity. |

| Hexane | Nonpolar | Insoluble | Polarity mismatch. |

4.2. Predicted Quantitative pH-Dependent Aqueous Solubility (Thermodynamic)

This prediction assumes an intrinsic solubility (S₀) of the free base of ~0.5 mg/mL and a pKa of 8.8 . The total solubility (S) at any pH below the pKa can be estimated using the Henderson-Hasselbalch relationship:

S = S₀ * (1 + 10^(pKa - pH))

| pH | Buffer System | Predicted Solubility (mg/mL) | Predicted Solubility (µM) | Predominant Species |

| 1.2 | Simulated Gastric Fluid | > 500 | > 2,860,000 | R-NH₃⁺ (Protonated) |

| 4.5 | Acetate Buffer | > 500 | > 2,860,000 | R-NH₃⁺ (Protonated) |

| 6.8 | Phosphate Buffer | > 100 | > 570,000 | R-NH₃⁺ (Protonated) |

| 9.0 | Borate Buffer | ~ 0.8 | ~ 4,580 | R-NH₂ / R-NH₃⁺ (Mixed) |

| 11.0 | Carbonate Buffer | ~ 0.5 | ~ 2,860 | R-NH₂ (Free Base) |

Molecular Weight of Hydrochloride Salt: 174.63 g/mol

This profile indicates that the compound is highly soluble in the acidic to neutral pH range of the GI tract.

Interpretation and Implications for Drug Development

The predicted solubility data provides critical insights for guiding the compound's development path.

5.1. Biopharmaceutics Classification System (BCS) Assessment

According to BCS guidelines, a drug is "highly soluble" if its highest dose strength dissolves in ≤250 mL of aqueous media over the pH range of 1.2 to 6.8.[1] Based on our predictive analysis, the solubility at pH 6.8 is well over 100 mg/mL, meaning a high dose (e.g., 250 mg) would easily dissolve in 250 mL.

Therefore, this compound is provisionally classified as a BCS Class 1 (High Solubility, High Permeability) or BCS Class 3 (High Solubility, Low Permeability) compound, pending permeability data. This is a favorable profile, as high solubility minimizes absorption issues related to dissolution.

5.2. Formulation and Development Strategy

Given the high predicted aqueous solubility, complex formulation strategies are likely unnecessary for a standard immediate-release oral dosage form.

Caption: Decision-making flowchart for formulation strategy based on solubility data.

-

Dosage Form: A conventional immediate-release tablet or capsule would be the primary development path.

-

Excipient Compatibility: The focus would shift to ensuring the API is compatible with standard excipients and that the formulation does not negatively impact the dissolution rate.

-

Salt Form Stability: It is crucial to confirm the stability of the hydrochloride salt and ensure it does not convert to a less soluble free base or a different polymorphic form upon storage.

Safety and Handling Precautions

Safety Data Sheets (SDS) for this compound indicate that the compound may cause skin, eye, and respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

While lacking specific published data, a rigorous analysis of the chemical structure of this compound allows for a robust and scientifically grounded prediction of its solubility profile. The presence of a basic primary amine, formulated as a hydrochloride salt, strongly suggests it is a highly soluble compound across the physiological pH range of the gastrointestinal tract. This favorable characteristic positions it for straightforward formulation development as a conventional oral solid dosage form, likely placing it in either BCS Class 1 or 3. The experimental protocols detailed herein provide a gold-standard roadmap for confirming this predicted profile and advancing the compound through the drug development pipeline with confidence.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 6. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzylamine|High-Purity Research Reagent [benchchem.com]

- 8. China 2-(Aminomethyl)pyridine 3731-51-9 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]

- 9. 2-Picolylamine | 3731-51-9 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-Picolylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of (3-Methoxypyridin-2-yl)methanamine hydrochloride

This guide provides comprehensive safety protocols and handling instructions for (3-Methoxypyridin-2-yl)methanamine hydrochloride (CAS No. 1588441-00-2), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical safety literature to ensure a trustworthy and expert-driven resource.

Section 1: Compound Profile and Hazard Identification

This compound is a substituted pyridine derivative. Its structure, containing a basic amine group and a pyridine ring, dictates its reactivity and toxicological profile. The hydrochloride salt form generally improves stability and solubility in aqueous media.

1.1: Chemical and Physical Properties

A summary of the known properties of this compound is presented below. The lack of extensive physical and toxicological data underscores the need for cautious handling, treating the compound as potentially hazardous until more information is available.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O | AK Scientific, Inc.[1] |

| Molecular Weight | 174.63 g/mol | AK Scientific, Inc.[1] |

| CAS Number | 1588441-00-2 | AK Scientific, Inc.[1] |

| Melting Point | 232 °C (decomposes) | American Elements[2] |

| Appearance | Off-white solid | Thermo Fisher Scientific[3] |

| Purity | 95% | AK Scientific, Inc.[1] |

1.2: GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Signal Word: Warning [1]

The primary hazards are associated with direct contact and inhalation, necessitating stringent control measures to prevent exposure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.

2.1: Engineering Controls

-

Ventilation: All work with this compound, particularly when handling the solid form which can generate dust, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5] The ventilation system should be adequate to keep airborne concentrations low.[1]

-

Safety Stations: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

2.2: Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter (P95 or better) may be necessary.[7]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

3.1: Handling

-

Avoid all direct contact with the compound.[7]

-

Do not eat, drink, or smoke in areas where this chemical is handled.[1]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][8]

-

Avoid the formation of dust and aerosols.[7]

3.2: Storage

-

Store in a tightly closed, properly labeled container.[1][4]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

-

The compound should be stored locked up.[1]

Section 4: Emergency Procedures

Prompt and correct response to an emergency can significantly reduce the severity of potential harm.

4.1: First Aid Measures

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][7]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][4][7]

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4][7]

-

If Swallowed: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

4.2: Spill Response

The response to a spill should be dictated by its size and location.

-

Small Spills:

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[4]

-

Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

-

Clean the spill area with a suitable decontaminating solution.

-

-

Large Spills:

Caption: Workflow for responding to a chemical spill.

Section 5: Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Waste Collection:

-

Disposal:

-

Container Decontamination:

Caption: Protocol for the disposal of chemical waste.

Section 6: Toxicological Information and Routes of Exposure

-

Inhalation: May cause irritation to the respiratory system.[1]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[1]

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and damage.[1]

-

Ingestion: While not specifically classified, ingestion of similar compounds can be harmful.

Given the lack of comprehensive toxicological studies, it is prudent to minimize all routes of exposure.[7]

References

- 1. aksci.com [aksci.com]

- 2. americanelements.com [americanelements.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. angenechemical.com [angenechemical.com]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to (3-Methoxypyridin-2-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a methoxy group and an aminomethyl substituent on a pyridine core, offers a unique combination of physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing a robust synthetic pathway, in-depth characterization, and a discussion of its applications in drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of the Methoxypyridine Scaffold

The pyridine ring is a ubiquitous scaffold in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable aqueous solubility, while the aromatic system allows for diverse functionalization. The introduction of a methoxy group, as seen in the title compound, can significantly influence a molecule's conformational preferences, metabolic stability, and interactions with biological targets.[3] Specifically, the 3-methoxy-2-aminomethylpyridine substructure provides a valuable platform for generating compound libraries for screening and lead optimization in various therapeutic areas. Substituted 2-(aminomethyl)pyridines have been investigated for a range of pharmacological activities, highlighting the potential of this structural motif.[4][5]

This guide focuses on the hydrochloride salt of (3-Methoxypyridin-2-yl)methanamine, a stable and readily handled form of the parent amine, making it highly suitable for laboratory use and further chemical transformations.

Synthesis and Mechanism

The most direct and industrially scalable synthesis of (3-Methoxypyridin-2-yl)methanamine is achieved through the catalytic hydrogenation of its corresponding nitrile precursor, 3-methoxypyridine-2-carbonitrile. This transformation is a cornerstone of amine synthesis, offering high yields and selectivity under optimized conditions.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Raney nickel - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Substituted 2-(aminomethyl)piperidines: a novel class of selective protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Methoxypyridin-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide for Chemical Researchers

(An In-depth Review of Synthesis, Properties, and Applications in Medicinal Chemistry)

Introduction

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a methoxy group and an aminomethyl substituent on the pyridine ring, renders it a valuable building block for the synthesis of complex heterocyclic molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, chemical properties, and notable applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Chemical Properties and Specifications

| Property | Value | Source |

| CAS Number | 1588441-00-2 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.63 g/mol | [1] |

| Melting Point | 232 °C (decomposes) | [1] |

| Appearance | White to off-white solid | [1] |

| Synonyms | (3-methoxy-2-pyridinyl)methanamine hydrochloride | [1] |

Synthesis and Mechanistic Insights

The primary synthetic route to this compound commences with the readily available precursor, 3-methoxypyridine-2-carbonitrile. The key transformation involves the reduction of the nitrile functionality to a primary amine. Several established reduction methodologies can be employed for this purpose, with catalytic hydrogenation and chemical reduction using metal hydrides being the most prevalent.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation represents a robust and scalable method for the reduction of nitriles.

-

Reaction Scheme:

Figure 1: General scheme for catalytic hydrogenation.

-

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are commonly used catalysts for nitrile reduction. The choice of catalyst can influence reaction efficiency and selectivity. For instance, palladium-based catalysts are often effective under milder conditions.[2][3][4]

-

Solvent: Protic solvents like ethanol, methanol, or acetic acid are typically employed to facilitate the reaction and protonate the intermediate imine species. Acetic acid can also enhance the activity of certain catalysts for pyridine ring hydrogenation, although careful control of conditions is necessary to selectively reduce the nitrile.[3]

-

Pressure and Temperature: The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars. The temperature is usually maintained between room temperature and 50°C to ensure a reasonable reaction rate without promoting side reactions.

-

Acidic Additives: The addition of an acid, such as sulfuric acid, can be used to tune the chemoselectivity of the hydrogenation, favoring the formation of either the pyridylmethylamine or the piperidinylmethylamine.[2][4]

-

-

Detailed Experimental Protocol (Illustrative):

-

To a solution of 3-methoxypyridine-2-carbonitrile (1.0 eq) in ethanol (10 mL/g of substrate) in a high-pressure hydrogenation vessel, add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 3-4 bar.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3-Methoxypyridin-2-yl)methanamine.

-

Dissolve the crude amine in anhydrous diethyl ether or isopropanol.

-

Add a solution of HCl in the corresponding solvent dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

-

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[5][6]

-

Reaction Scheme:

Figure 2: General scheme for LAH reduction.

-

Causality Behind Experimental Choices:

-

Reagent: LiAlH₄ is a powerful, non-selective reducing agent. Its high reactivity necessitates the use of anhydrous solvents and careful handling.[5][7]

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent the violent decomposition of LiAlH₄.[5]

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

-

Workup: A careful aqueous workup is critical to quench the excess LiAlH₄ and hydrolyze the intermediate aluminate complex to liberate the free amine. The Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is a common and effective method.[7]

-

-

Detailed Experimental Protocol (Illustrative):

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 3-methoxypyridine-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Concentrate the combined filtrate under reduced pressure to afford the crude amine.

-

Purification and salt formation are carried out as described in the catalytic hydrogenation protocol.

-

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific, publicly available spectra for this exact compound are scarce, typical expected data based on its structure and related compounds are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet or AB quartet for the methylene protons of the aminomethyl group, and a broad singlet for the amine protons (which may exchange with D₂O). In the hydrochloride salt, the amine protons will appear as a broader signal at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the methoxy carbon, and the methylene carbon.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₇H₁₀N₂O) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.

A certificate of analysis for the dihydrochloride salt confirms the availability of ¹H NMR and LCMS data consistent with the structure.[8]

Applications in Medicinal Chemistry

The (3-methoxypyridin-2-yl)methanamine scaffold is a valuable pharmacophore in the design of kinase inhibitors and other biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group can be functionalized to interact with specific amino acid residues in the target protein. The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties.

Key Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

(3-Methoxypyridin-2-yl)methanamine has been identified as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[9][10] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

Figure 3: Role as an intermediate in JAK inhibitor synthesis.

The aminomethyl group of (3-methoxypyridin-2-yl)methanamine can be readily coupled with various heterocyclic scaffolds, which often form the core of the kinase inhibitor, to generate advanced intermediates. The methoxy-substituted pyridine ring can then occupy a specific pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity and selectivity of the final compound.

Scaffold for Other Kinase Inhibitors

The broader class of pyridinylmethanamine derivatives has been extensively explored in the development of inhibitors for various other kinases, including:

-

p38 MAP Kinase: The pyridinyl scaffold is a common feature in many p38 MAP kinase inhibitors, where it often interacts with the hinge region of the kinase.[1]

-

c-Jun N-terminal Kinase (JNK): Substituted pyridines have been investigated as cores for JNK inhibitors.[7][11]

-

Cyclin-Dependent Kinases (CDKs): The pyridine moiety has been incorporated into inhibitors of CDKs, which are key regulators of the cell cycle.[8]

The versatility of the (3-methoxypyridin-2-yl)methanamine scaffold allows for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents on the pyridine ring and the amine functionality to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]

Conclusion

This compound is a synthetically accessible and versatile building block with significant applications in medicinal chemistry. Its utility as a key intermediate in the synthesis of JAK inhibitors and other kinase-targeted therapeutics underscores its importance in the ongoing quest for novel and effective treatments for a range of human diseases. The synthetic routes outlined in this guide, along with an understanding of its chemical properties and biological relevance, provide a solid foundation for researchers and scientists working in the field of drug discovery and development.

References

- 1. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]